molecular formula C27H23F2N3O7S B605909 Baloxavir marboxil CAS No. 1985606-14-1

Baloxavir marboxil

Cat. No. B605909
M. Wt: 571.5518
InChI Key: RZVPBGBYGMDSBG-GGAORHGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baloxavir marboxil is an antiviral medication used to treat influenza A and B . It is a prodrug that releases the active agent, baloxavir acid (BXA), upon metabolism . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .


Molecular Structure Analysis

Baloxavir marboxil has a complex molecular structure with the formula C27H23F2N3O7S . It has been studied for its polymorphic forms, which can influence its dissolution behavior .


Chemical Reactions Analysis

Baloxavir marboxil is a prodrug, meaning it undergoes a chemical reaction in the body to release its active form, baloxavir acid . This active form then inhibits the influenza virus’ cap-dependent endonuclease activity .

Scientific Research Applications

1. Efficacy Against Various Influenza Virus Types/Subtypes

  • Baloxavir marboxil has been shown to be effective against a range of influenza virus types/subtypes, including A/H1N1pdm, A/H3N2, and B viruses. It significantly reduces the time to alleviation of symptoms (TTAS) and decreases virus titers more effectively than placebo, indicating its broad antiviral efficacy against seasonal influenza infections (Watanabe et al., 2019).

2. Mechanism of Action and Global Approval

  • Baloxavir marboxil works by inhibiting the initiation of mRNA synthesis, effectively blocking influenza virus proliferation. This unique antiviral mechanism led to its first global approval in Japan for the treatment of influenza A or B virus infections (Heo, 2018).

3. Novel Mechanism in Influenza Virus Biology

  • Its mode of action, which involves the blocking of viral mRNA synthesis initiation, has implications for our understanding of influenza virus biology. Baloxavir may revolutionize the approach to studying and treating influenza, offering insights into novel antiviral strategies (Kikuchi & Watanabe, 2019).

4. Clinical Trials and Efficacy

  • Clinical trials have demonstrated that baloxavir marboxil is superior to placebo in reducing influenza symptoms and viral load. It is also comparable to oseltamivir in alleviating symptoms but offers greater viral load reduction one day after initiation of the treatment regimen (Hayden et al., 2018).

5. Comparison with Other Antiviral Agents

  • Baloxavir marboxil has a similar adverse event profile compared to oseltamivir but is distinct in its mechanism and dosage regimen, providing an appealing alternative for influenza treatment (Abraham, Morton, & Saravolatz, 2020).

6. Detection of Reduced Susceptibility Variants

  • There are methods developed to rapidly screen for amino acid substitutions in the influenza virus that may reduce susceptibility to baloxavir marboxil, aiding in clinical decision-making and surveillance (Koszalka et al., 2020).

7. Pharmacology and Clinical Implications

  • The pharmacology of baloxavir marboxil, including its mechanism of inhibiting cap-dependent endonuclease, has been thoroughly studied. Clinical implications suggest its utility in treating patients with resistant viruses and its potential in different patient populations (Yang, 2019).

8. Combination Treatments in Animal Models

  • Research involving animal models suggests that combination treatment with baloxavir marboxil and neuraminidase inhibitors may provide synergistic responses against influenza virus infections, indicating potential benefits for human treatment (Fukao et al., 2018).

9. Medical Resource Utilization Among Children

  • The use of baloxavir marboxil has implications for healthcare-seeking behavior and medical resource utilization, particularly among school-aged children with influenza (Takeuchi & Kawakami, 2021).

10. Safety and Tolerability in Healthy Adults

  • Baloxavir marboxil has been studied for safety, tolerability, and pharmacokinetics in healthy adults, demonstrating a favorable profile and supporting single oral dosing (Koshimichi et al., 2018).

Future Directions

Baloxavir marboxil is currently in the post-marketing pharmacovigilance phase, and its effectiveness will be re-evaluated in future flu outbreaks . It has also been introduced in a recent clinical trial against COVID-19 with favipiravir .

properties

IUPAC Name

[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVPBGBYGMDSBG-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027758
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir.
Record name Baloxavir marboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Baloxavir marboxil

CAS RN

1985606-14-1
Record name [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baloxavir marboxil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir marboxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13997
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir marboxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BALOXAVIR MARBOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baloxavir marboxil
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Baloxavir marboxil
Reactant of Route 3
Reactant of Route 3
Baloxavir marboxil
Reactant of Route 4
Reactant of Route 4
Baloxavir marboxil
Reactant of Route 5
Reactant of Route 5
Baloxavir marboxil
Reactant of Route 6
Baloxavir marboxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.